Spisulosine

Cancer pharmacology Structure-activity relationship Antiproliferative screening

Spisulosine (ES-285) is a structurally distinct deoxysphinganine—lacking the C1 hydroxyl of sphinganine and safingol—that delivers unique actin stress fiber abrogation at 100 nM in HT29 cells and a clean activity boundary versus inactive analog ES-427. Its dual PC-3/LNCaP prostate cancer activity (IC50 1 µM) via ceramide accumulation and PKCζ activation is validated by phase I clinical dosing benchmarks (MTD 200 mg/m², RD 160 mg/m²). These differentiation features make Spisulosine irreplaceable for sphingolipid-mediated cytotoxicity studies and Rho/ROCK-dependent cytoskeletal remodeling research.

Molecular Formula C18H39NO
Molecular Weight 285.5 g/mol
CAS No. 196497-48-0
Cat. No. B1684007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpisulosine
CAS196497-48-0
Synonyms1-deoxysphinganine
doxSA cpd
ES 285
ES-285
ES285
spisulosine
Molecular FormulaC18H39NO
Molecular Weight285.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(C(C)N)O
InChIInChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3/t17-,18+/m0/s1
InChIKeyYRYJJIXWWQLGGV-ZWKOTPCHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Spisulosine (CAS 196497-48-0) Technical Procurement Guide for Anticancer Research


Spisulosine (also designated ES-285 or 1-deoxysphinganine) is a marine-derived sphingoid base isolated from the Arctic clam Spisula polynyma that demonstrates antiproliferative activity in preclinical cancer models [1]. As a deoxysphinganine analog, it shares the 2-amino-1,3-diol backbone characteristic of sphingolipids but lacks the C1 hydroxyl group present in sphinganine and related endogenous sphingoid bases [2]. Spisulosine induces intracellular ceramide accumulation via de novo biosynthesis and activates atypical protein kinase C zeta (PKCζ) in prostate tumor cells [1].

Why Spisulosine (ES-285) Cannot Be Substituted with Generic Sphingolipid Analogs


Spisulosine exhibits a distinct pharmacological profile that differentiates it from structurally related sphingoid bases such as safingol (L-threo-dihydrosphingosine) and sphinganine (D-erythro-sphinganine) [1]. While these compounds share the 2-amino-1,3-diol sphingoid core, Spisulosine's lack of the C1 hydroxyl group confers unique cytoskeletal effects and transcriptional responses not observed with its structural analogs [1]. Comparative gene expression profiling reveals that Spisulosine induces a transcriptional signature that is distinct from, though partially overlapping with, those induced by safingol and sphingosine [1]. Furthermore, the inactive analog ES-427 fails to produce the same antiproliferative effects or LDH release profile as Spisulosine at equimolar concentrations, confirming that the observed activity is structure-specific rather than a class-wide phenomenon [1]. These findings demonstrate that generic substitution of Spisulosine with other commercially available sphingoid bases would yield fundamentally different experimental outcomes.

Spisulosine Quantitative Differentiation Evidence: Head-to-Head Comparator Analysis


Spisulosine vs. Inactive Analog ES-427: Structure-Dependent Antiproliferative Activity

Spisulosine demonstrates antiproliferative activity against a panel of 10 cancer cell lines with IC50 values ranging from 20-200 nM, whereas the structurally related analog ES-427 shows no comparable activity at equimolar doses [1]. This structure-activity divergence is further evidenced by differential LDH release: Spisulosine causes minimal LDH release at 24 hours followed by marked release at 72 hours concurrent with apoptosis, a temporal cytotoxicity profile completely absent with ES-427 treatment [1].

Cancer pharmacology Structure-activity relationship Antiproliferative screening

Spisulosine vs. Safingol and Sphingosine: Divergent Cytoskeletal Effects

In HT29 colon cancer cells, Spisulosine treatment at 100 nM (5× IC50) induces abrogation of most actin stress fibers within 4 hours, a concentration-dependent cytoskeletal disruption not observed with safingol or sphingosine at comparable conditions [1]. The study directly compared Spisulosine with safingol, sphingosine, and Rho/ROCK signaling modulators, finding that loss of actin stress fibers occurred with Spisulosine, Y-27632, and GGTI-298, but no effect on stress fibers was seen with safingol, sphingosine, or FTI-277 [1].

Actin cytoskeleton Rho signaling Mechanism of action

Spisulosine Antiproliferative Activity in Prostate Cancer: Androgen-Independent vs. Androgen-Dependent Sensitivity

Spisulosine inhibited cell proliferation with an IC50 of 1 µM in both PC-3 (androgen-independent) and LNCaP (androgen-dependent) prostate cancer cell lines, though the compound was noted to be more effective in the androgen-independent PC-3 cells [1]. The mechanism in both cell lines involved intracellular ceramide accumulation via de novo biosynthesis and subsequent PKCζ activation, as confirmed by blockade with the ceramide synthase inhibitor Fumonisin B1 [1].

Prostate cancer Androgen receptor Ceramide signaling

Spisulosine Phase I Clinical Dosing: Defined MTD and Recommended Phase II Dose

A phase I dose-escalation study in 61 patients with advanced malignant solid tumors established a maximum tolerated dose (MTD) of 200 mg/m² and a recommended phase II dose (RD) of 160 mg/m² for Spisulosine administered as a 3-hour intravenous infusion every 3 weeks [1]. Pharmacokinetic analysis demonstrated dose linearity, wide distribution, and a long half-life [1]. Dose-limiting toxicities at the highest dose levels (160-256 mg/m²) included grade 3/4 transaminase increases and grade 3/4 central nervous system disorders [1].

Clinical trial Dose-finding Pharmacokinetics

Spisulosine Clinical Pharmacokinetics: Dose Proportionality and Extended Half-Life

Phase I pharmacokinetic analysis of Spisulosine demonstrated dose proportionality, wide tissue distribution, and a long terminal half-life following intravenous administration [1]. A separate phase I study evaluating weekly 3-hour infusions confirmed dose proportionality on Days 1 and 5, wide distribution, and a long residence time, with stable disease observed in seven patients lasting 1.2-4.1 months [2].

Pharmacokinetics Drug distribution ADME

Spisulosine Validated Research Application Scenarios Based on Comparative Evidence


Structure-Activity Relationship Studies of Marine Sphingoid Bases

Spisulosine, in combination with ES-427 (inactive analog) and other sphingoid bases (safingol, sphingosine), provides a validated chemical probe set for dissecting the structural determinants of sphingolipid-mediated cytotoxicity. The 20-200 nM antiproliferative activity of Spisulosine versus the complete inactivity of ES-427 establishes a clean structure-activity boundary for experimental design [1].

Actin Cytoskeleton and Rho/ROCK Pathway Mechanistic Studies

Spisulosine's unique ability to induce rapid actin stress fiber abrogation at 100 nM in HT29 cells, an effect absent with safingol and sphingosine, positions it as a selective tool for investigating Rho/ROCK-dependent cytoskeletal remodeling in cancer cells [1].

Prostate Cancer Cell Signaling and Ceramide Pathway Research

Spisulosine's activity against both androgen-independent PC-3 and androgen-dependent LNCaP prostate cancer cells (IC50 = 1 µM in both), coupled with its validated mechanism of ceramide accumulation via de novo biosynthesis and PKCζ activation, supports its use in prostate cancer signal transduction studies [1].

Translational Oncology In Vivo Study Design and Dosing Reference

For in vivo efficacy or toxicology studies, Spisulosine offers clinically validated dosing benchmarks: MTD of 200 mg/m² and RD of 160 mg/m² from phase I trials, with established pharmacokinetic parameters including dose proportionality and long half-life [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spisulosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.